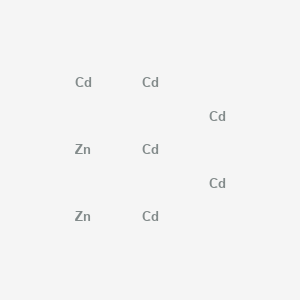

Cadmium;ZINC

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cadmium and zinc are two elements that belong to Group 12 of the periodic table. Cadmium is a soft, bluish-white metal, while zinc is a slightly brittle metal at room temperature and has a blue-silvery appearance when oxidation is removed. Both elements are chemically similar and often occur together in nature. Cadmium is primarily obtained as a by-product of zinc refining. These metals are used in various industrial applications due to their unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sol-Gel Method: Cadmium-doped zinc oxide nanoparticles can be synthesized using the sol-gel technique.

Crystallization Methods: High-purity cadmium and zinc can be prepared using crystallization purification methods such as horizontal directional solidification and zone melting.

Industrial Production Methods

Cadmium is primarily produced as a by-product of zinc refining. The production process involves the following steps:

Roasting: Zinc sulfide ores are roasted to convert them into zinc oxide, during which cadmium becomes concentrated in the fumes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Cadmium reacts with oxygen to form cadmium oxide (CdO).

Reduction: Cadmium can be reduced from its compounds using reducing agents like hydrogen.

Substitution: Cadmium can undergo substitution reactions with halogens to form cadmium halides (e.g., CdCl2, CdBr2).

Common Reagents and Conditions

Hydrochloric Acid: Cadmium reacts with hydrochloric acid to form cadmium chloride and hydrogen gas.

Major Products

Cadmium Oxide (CdO): Formed by the oxidation of cadmium.

Cadmium Chloride (CdCl2): Formed by the reaction of cadmium with hydrochloric acid.

Scientific Research Applications

Mechanism of Action

Cadmium and zinc exert their effects through various molecular mechanisms. Cadmium can induce oxidative stress by generating reactive oxygen species (ROS) and disrupting mitochondrial function. Zinc, on the other hand, is essential for the proper function of numerous enzymes and proteins. The molecular targets and pathways involved include metal influx transporters, metal efflux transporters, and metal-induced ROS signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Mercury (Hg): Like cadmium and zinc, mercury is also a Group 12 element.

Lead (Pb): Although not in the same group, lead shares some chemical similarities with cadmium and zinc.

Uniqueness

Cadmium is unique due to its specific applications in rechargeable batteries and radiation detectors. Zinc is essential for biological functions and widely used in galvanization to prevent rusting of iron and steel .

Properties

CAS No. |

647835-82-3 |

|---|---|

Molecular Formula |

Cd6Zn2 |

Molecular Weight |

805.2 g/mol |

IUPAC Name |

cadmium;zinc |

InChI |

InChI=1S/6Cd.2Zn |

InChI Key |

JWVAEZVSMWLSBA-UHFFFAOYSA-N |

Canonical SMILES |

[Zn].[Zn].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(Cyclopentylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12600915.png)

![(4-{2-Amino-3-[bis(2-aminoethyl)amino]propyl}phenoxy)acetic acid](/img/structure/B12600925.png)

![[2-[2-bis(2-phenylphenoxy)phosphanyloxybenzoyl]-5-methoxy-3,4-bis(2-phenylphenyl)phenyl] phosphite](/img/structure/B12600951.png)

![N-(2-(6-Methoxy-2-phenylimidazo[1,2-a]pyridin-3-yl)ethyl)acetamide](/img/structure/B12600959.png)